4,5-dichloro-1,3-diphenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10Cl2N2 |
|---|---|
Molecular Weight |
289.2g/mol |
IUPAC Name |
4,5-dichloro-1,3-diphenylpyrazole |
InChI |
InChI=1S/C15H10Cl2N2/c16-13-14(11-7-3-1-4-8-11)18-19(15(13)17)12-9-5-2-6-10-12/h1-10H |
InChI Key |
VGFVKYBDMUCSIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2Cl)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dichloro 1,3 Diphenyl 1h Pyrazole and Analogous Dichlorinated Diphenylpyrazole Systems
Strategies for Constructing the 1H-Pyrazole Core with Phenyl Substituents
The foundational step in the synthesis of the target compound is the creation of the 1,3-diphenyl-1H-pyrazole scaffold. This is typically achieved through well-established cyclocondensation reactions or more contemporary multi-component reaction pathways.
Cyclocondensation Approaches
The Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions represent a classical and widely employed method for the formation of the pyrazole ring. This approach generally involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In the context of 1,3-diphenyl-1H-pyrazole, this would typically involve the condensation of a 1,3-diphenyl-1,3-propanedione or a related β-diketone with phenylhydrazine.
A variety of substrates can be utilized in this approach, as summarized in the table below:
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Core |
| 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole |
| Benzoylacetone | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazole |
| Dibenzoylmethane | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole |
This table illustrates common starting materials for the synthesis of phenyl-substituted pyrazoles via cyclocondensation.
Multi-component Reaction Pathways
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyrazole derivatives, in a single step from three or more starting materials. beilstein-journals.org These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
Several MCRs have been developed for the synthesis of substituted pyrazoles. beilstein-journals.org For the construction of the 1,3-diphenyl-1H-pyrazole core, a potential MCR could involve the reaction of an aldehyde, a ketone, and phenylhydrazine in the presence of a suitable catalyst. For instance, a three-component reaction of benzaldehyde, acetophenone, and phenylhydrazine can lead to the formation of 1,3,5-triphenyl-1H-pyrazole. The regioselectivity of such reactions can often be controlled by the judicious choice of reactants and reaction conditions.
Regioselective Introduction of Chloro Substituents at the 4,5-Positions
Once the 1,3-diphenyl-1H-pyrazole core is synthesized, the next critical step is the introduction of two chlorine atoms specifically at the 4- and 5-positions of the pyrazole ring. This requires regioselective halogenation methods.
Direct Halogenation Protocols
Direct chlorination of the pre-formed 1,3-diphenyl-1H-pyrazole ring is a potential route to 4,5-dichloro-1,3-diphenyl-1H-pyrazole. This typically involves the use of a chlorinating agent that can react with the electron-rich pyrazole ring.
Common chlorinating agents that could be employed include:
Sulfuryl chloride (SO₂Cl₂): This reagent is a versatile chlorinating agent for a wide range of organic compounds, including heterocycles. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to achieve dichlorination at the desired positions.
N-Chlorosuccinimide (NCS): NCS is a milder source of electrophilic chlorine and is often used for the chlorination of activated aromatic and heterocyclic rings. The use of a catalyst may be required to facilitate the reaction. A study on the halogenation of 3-aryl-1H-pyrazol-5-amines demonstrated the use of N-halosuccinimides for C-H halogenation at the 4-position. beilstein-archives.org
1,3,5-Trichloroisocyanuric acid (TCCA): TCCA has been reported as both an oxidant and a chlorinating agent for the direct cyclization and chlorination of hydrazines to yield 4-chloropyrazoles. preprints.org Its application for the dichlorination of a pre-formed pyrazole ring would require investigation.
The regioselectivity of direct halogenation is influenced by the electronic properties of the pyrazole ring. The phenyl substituents at the 1- and 3-positions will direct the electrophilic attack of the chlorinating agent. Achieving dichlorination specifically at the 4- and 5-positions might require optimization of the reaction conditions to overcome potential side reactions or the formation of other chlorinated isomers.
Halogenation Precursors and Subsequent Transformations
An alternative strategy involves the use of a pyrazole precursor that is already functionalized at the 4- and 5-positions with groups that can be readily converted to chloro substituents. For example, a pyrazole derivative with hydroxyl or amino groups at the 4- and 5-positions could be synthesized and subsequently converted to the corresponding dichloro derivative using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This approach can offer better control over the regiochemistry of chlorination.
Catalytic Systems and Reaction Optimization for Efficient Synthesis
The efficiency and selectivity of both the pyrazole core synthesis and the subsequent chlorination steps can often be improved through the use of catalytic systems and careful optimization of reaction parameters.
For the synthesis of the pyrazole core , various catalysts have been employed in both cyclocondensation and multi-component reactions. These include:
Acid catalysts: Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, ytterbium triflate) can catalyze the condensation and cyclization steps.
Transition metal catalysts: In some MCRs, transition metal catalysts can facilitate key bond-forming steps.
Organocatalysts: Proline and its derivatives have been shown to be effective organocatalysts for certain pyrazole syntheses.
For the regioselective dichlorination , the choice of catalyst can be crucial in activating the chlorinating agent and directing the substitution to the desired positions. Potential catalytic systems could include:
Lewis acids: Lewis acids can enhance the electrophilicity of the chlorinating agent.
Phase-transfer catalysts: These can be employed in biphasic reaction systems to facilitate the reaction between the pyrazole substrate and the chlorinating agent.
Reaction optimization is a critical aspect of developing an efficient synthesis. Key parameters that need to be systematically varied and studied include:
| Parameter | Influence on the Reaction |
| Solvent | Can affect the solubility of reactants, reaction rates, and selectivity. |
| Temperature | Can influence the reaction rate and the formation of byproducts. |
| Reaction Time | Needs to be optimized to ensure complete conversion without degradation of the product. |
| Stoichiometry of Reagents | The molar ratio of the pyrazole substrate to the chlorinating agent will determine the degree of chlorination. |
| Catalyst Loading | The amount of catalyst used can impact the reaction rate and cost-effectiveness of the process. |
By systematically optimizing these parameters, it is possible to develop a high-yielding and selective synthesis of this compound and its analogues.
Acid-Catalyzed Synthetic Routes
Acid-catalyzed reactions, particularly those employing phosphorus oxychloride (POCl₃), play a pivotal role in the synthesis of chlorinated pyrazole derivatives. The Vilsmeier-Haack reaction, a potent tool for the formylation and halogenation of electron-rich heterocycles, stands out as a primary method in this context.
A well-established route to analogous chlorinated diphenylpyrazoles involves the use of 1,3-diphenyl-1H-pyrazol-5-one as a starting material. Treatment of this precursor with a Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), leads to the formation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde researchgate.netyu.edu.jo. This reaction proceeds through an acid-catalyzed mechanism where the pyrazolone tautomerizes to its hydroxy-pyrazole form, which is then activated by the Vilsmeier reagent. The reaction not only introduces a chlorine atom at the 5-position but also a formyl group at the 4-position.
While this reaction does not directly yield the 4,5-dichloro derivative, the resulting 5-chloro-4-formyl intermediate is a critical building block. Further transformation of the formyl group would be necessary to achieve the desired dichlorinated product. The reaction conditions for the Vilsmeier-Haack formylation and chlorination are summarized in the table below.
Table 1: Vilsmeier-Haack Reaction Conditions for the Synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazol-5-one | POCl₃, DMF | Not specified | 70-80 | 6 | 80 | ekb.eg |
Note: This table represents the synthesis of a precursor to the target compound.
Heterogeneous Catalysis in Pyrazole Synthesis
The application of heterogeneous catalysts in the synthesis of pyrazole derivatives is a growing area of interest, primarily driven by the principles of green chemistry which favor catalysts that are easily separable and reusable. While specific examples of heterogeneous catalysis for the direct synthesis of this compound are not extensively reported, analogous systems provide insight into potential methodologies.
One relevant example is the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives using a mesoporous SiO₂-Al₂O₃ mixed metal oxide as a heterogeneous catalyst jchemlett.com. This acid-catalyzed condensation reaction between a substituted chalcone and phenylhydrazine hydrate demonstrates the utility of solid acid catalysts in pyrazole ring formation. The catalyst's high efficiency, recyclability, and the mild reaction conditions highlight the advantages of this approach.
Table 2: Heterogeneous Catalysis for the Synthesis of a Diphenylpyrazole Analog
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Substituted Chalcone | Phenylhydrazine hydrate | Mesoporous SiO₂-Al₂O₃ | Ethanol | 85 | 60 | Excellent | jchemlett.com |
Note: This table illustrates a heterogeneous catalytic approach for a related diphenylpyrazole structure, not the specific target compound.
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects can be considered to align with these principles.
The use of heterogeneous catalysts, as mentioned in the previous section, is a key green chemistry strategy. These catalysts can be easily recovered and reused, minimizing waste and often allowing for milder reaction conditions mdpi.com. The development of biopolymeric catalysts, such as terephthalohydrazide chitosan hydrogel, for the synthesis of other heterocyclic compounds, showcases the potential for employing renewable and biodegradable materials in catalytic processes mdpi.com.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption utrgv.edu. While not specifically documented for the target molecule, its application in the synthesis of other pyrazole derivatives suggests its potential utility.
Furthermore, the choice of solvents is a critical consideration in green chemistry. The use of safer, more environmentally benign solvents, or even solvent-free reaction conditions, is highly desirable. Research into the synthesis of pyrazole derivatives often explores the use of water or other green solvents to minimize environmental impact utrgv.edu.
While the traditional synthesis of chlorinated pyrazoles often involves reagents like phosphorus oxychloride, which has associated hazards, future research may focus on developing greener chlorinating agents and catalytic systems to improve the environmental profile of the synthesis of this compound.
Chemical Reactivity and Functionalization of 4,5 Dichloro 1,3 Diphenyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) and Phenyl Rings
Electrophilic substitution is a hallmark of aromatic compounds. In the case of 4,5-dichloro-1,3-diphenyl-1H-pyrazole, the reactivity of the pyrazole and phenyl rings towards electrophiles is distinct.
The pyrazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms and the two chlorine substituents. In unsubstituted pyrazoles, electrophilic substitution typically occurs at the C4 position, which is the most electron-rich carbon atom. rrbdavc.orgscribd.com However, in the title compound, this position is occupied by a chlorine atom. The presence of two deactivating chloro groups significantly reduces the nucleophilicity of the pyrazole ring, making electrophilic substitution on the heterocyclic core challenging under standard conditions.
In contrast, the N-phenyl and C-phenyl rings are more susceptible to electrophilic aromatic substitution. The pyrazole ring generally acts as a deactivating group, directing incoming electrophiles to the meta-position of the C3-phenyl ring. However, the N1-phenyl ring's reactivity is more complex. Studies on related 1,3-diphenyl-2-pyrazolines have shown that electrophilic attack, such as with 1,3-dithiolium salts, occurs at the para-position of the N-phenyl group. researchgate.net Nitration of 1,3,5-triphenyl-1H-pyrazole has been reported to yield para-substituted products on the N-phenyl and C5-phenyl rings, and meta- and para-substituted products on the C3-phenyl ring. This suggests that electrophilic substitution on the phenyl rings of this compound is feasible, likely favoring the para position on the N-phenyl ring and the meta/para positions on the C-phenyl ring, depending on the reaction conditions and the electrophile.
Common electrophilic substitution reactions and the expected directing effects are summarized in the table below.
| Reaction | Reagent | Probable Site of Substitution |
| Nitration | HNO₃/H₂SO₄ | para-position of the N-phenyl ring |
| Sulfonation | Fuming H₂SO₄ | para-position of the N-phenyl ring |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | meta-position of the C-phenyl ring |
Nucleophilic Displacement Reactions at Halogenated Positions
The chlorine atoms at the C4 and C5 positions of the pyrazole ring are susceptible to nucleophilic displacement, a reaction characteristic of electron-deficient halo-heterocycles. The electron-withdrawing nature of the pyrazole ring facilitates the attack of nucleophiles on the carbon atoms bearing the chloro-substituents.
Research on analogous compounds, such as 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, has demonstrated that the chloro group can be readily displaced by various nucleophiles. ekb.eg For this compound, it is anticipated that both chlorine atoms can be substituted, either sequentially or simultaneously, depending on the reaction conditions and the nature of the nucleophile.
Common nucleophiles that can displace the chloro groups include:
Amines: Reaction with primary or secondary amines can lead to the formation of 4,5-diamino-1,3-diphenyl-1H-pyrazole derivatives.
Alkoxides and Hydroxides: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides can yield the corresponding 4,5-dialkoxy or 4,5-dihydroxy pyrazoles.
Thiols: Thiolates can displace the chlorine atoms to form 4,5-bis(alkyl/arylthio) derivatives.
The reactivity of the two chlorine atoms may differ, potentially allowing for selective mono-substitution under controlled conditions.
Derivatization Through Functional Group Interconversions
Further functionalization of this compound can be achieved through the interconversion of its existing functional groups, namely the chloro groups and the phenyl substituents.
Beyond nucleophilic displacement, the chloro groups can undergo other transformations. One significant reaction is reductive dehalogenation. Catalytic hydrogenation or treatment with reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst can remove the chlorine atoms to yield 1,3-diphenyl-1H-pyrazole. msu.edu This reaction is useful for accessing the corresponding non-halogenated pyrazole scaffold.
Furthermore, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles from chloro-pyrazole precursors highlights the versatility of the chloro group as a synthetic handle for introducing nitrogen-containing functionalities. rrbdavc.org
The phenyl rings of the molecule provide a platform for a wide range of functional group interconversions, typical of standard aromatic chemistry. For instance, if a nitro group is introduced onto one of the phenyl rings via electrophilic nitration, it can be readily reduced to an amino group using standard reducing agents like Sn/HCl or catalytic hydrogenation. This amino group can then serve as a precursor for a variety of other functional groups through reactions such as diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups.
Studies on related 1,3-diphenyl-1H-pyrazole derivatives have demonstrated the feasibility of synthesizing a diverse array of compounds by modifying the phenyl rings, including the introduction of benzimidazole (B57391) skeletons, which have shown potential anticancer activity. nih.gov The synthesis of various substituted 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives further illustrates the chemical tractability of the phenyl rings for derivatization. tandfonline.com
Ring-Opening and Ring-Closing Reactions of Pyrazole Derivatives
The 1H-pyrazole ring is an aromatic heterocycle and is generally characterized by its high stability. Consequently, ring-opening reactions of the pyrazole core in this compound are not common under typical reaction conditions. The aromatic stabilization energy of the pyrazole ring makes it resistant to cleavage.
However, ring-opening of pyrazole derivatives is not entirely unknown and can occur under specific, often harsh, conditions or with specific activating groups. For example, certain 5-aminopyrazoles can undergo oxidative ring-opening. researchgate.net Other specialized methods, such as carbanion-induced or ylide-induced ring-opening, have been reported for other pyrazole systems, but these are not generally applicable. researchgate.net For this compound, the absence of such activating groups and the inherent stability of the aromatic pyrazole ring suggest a high resistance to ring-opening.
Ring-closing reactions are fundamental to the synthesis of the pyrazole ring itself, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). For instance, chalcones (α,β-unsaturated ketones) react with hydrazines to form pyrazolines (dihydropyrazoles), which can then be oxidized to pyrazoles. scispace.com However, these are reactions to form the heterocyclic system rather than reactions of the pre-formed this compound.
Metal-Mediated Cross-Coupling Reactions
The chlorine atoms at the C4 and C5 positions of this compound serve as excellent handles for metal-mediated cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. These reactions allow for the introduction of a wide variety of substituents onto the pyrazole core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl halides with boronic acids or their esters. The chloro-substituents on the pyrazole ring can participate in Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups at the 4 and/or 5 positions. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., Na₂CO₃, K₃PO₄) is crucial for achieving high yields. It is possible to achieve selective mono- or di-substitution by controlling the stoichiometry of the reagents and the reaction conditions.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. The chloro groups of this compound can be coupled with various alkynes to introduce alkynyl substituents at the 4 and/or 5 positions. These alkynyl-pyrazoles are versatile intermediates for further synthetic transformations.
The table below summarizes key metal-mediated cross-coupling reactions applicable to this compound.
| Coupling Reaction | Reagents | Catalyst System | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) or Pd(II) catalyst, Base | 4/5-Aryl-substituted pyrazole |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) salt, Base | 4/5-Alkynyl-substituted pyrazole |
| Heck | Alkene | Pd catalyst, Base | 4/5-Alkenyl-substituted pyrazole |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 4/5-Amino-substituted pyrazole |
Spectroscopic and Crystallographic Characterization of 4,5 Dichloro 1,3 Diphenyl 1h Pyrazole
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For 4,5-dichloro-1,3-diphenyl-1H-pyrazole, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the two phenyl rings.
The protons on the phenyl ring at the 1-position and the phenyl ring at the 3-position would likely appear as complex multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm wisdomlib.org. The exact chemical shifts would be influenced by the electron-withdrawing nature of the chloro-substituted pyrazole (B372694) core. The integration of these signals would correspond to the total number of protons on the phenyl rings.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H (1-position) | 7.2 - 7.6 | Multiplet |
| Phenyl H (3-position) | 7.4 - 7.8 | Multiplet |
Note: This is a predicted table based on data for similar compounds.
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound would display distinct signals for the carbons of the pyrazole ring and the two phenyl rings.
The carbons of the phenyl rings are expected to resonate in the typical aromatic region of δ 120-140 ppm. The ipso-carbons (the carbons directly attached to the pyrazole ring) would have distinct chemical shifts. The carbons of the pyrazole ring, C3, C4, and C5, would also show characteristic signals. The C4 and C5 carbons, being attached to chlorine atoms, are expected to be significantly shifted downfield. Based on data for other substituted pyrazoles, the C3 carbon, attached to a phenyl group, would also have a characteristic chemical shift rsc.orgnih.gov.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyrazole C3 | ~150 |
| Pyrazole C4 | ~110 |
| Pyrazole C5 | ~120 |
| Phenyl C (1-position) | 125 - 130 |
| Phenyl C (3-position) | 128 - 135 |
| Phenyl C (ipso, 1-position) | ~140 |
| Phenyl C (ipso, 3-position) | ~130 |
Note: This is a predicted table based on data for similar compounds.
Two-dimensional (2D) NMR techniques are invaluable for assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be used to confirm the coupling patterns within the phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for establishing the connectivity between the phenyl rings and the pyrazole core, for example, by showing correlations from the ortho-protons of the phenyl rings to the C3 and N1 positions of the pyrazole ring.
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations, such as stretching and bending.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the phenyl rings (around 1450-1600 cm⁻¹), and C-N stretching of the pyrazole ring wisdomlib.org. The C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹. The presence of two phenyl groups and a substituted pyrazole ring would lead to a complex spectrum in the fingerprint region (below 1500 cm⁻¹), which would be unique to this molecule.
Expected Vibrational Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Pyrazole Ring Vibrations | 1300 - 1500 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 |
Note: This is a predicted table based on data for similar compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₀Cl₂N₂), the expected exact mass can be calculated. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which would be a key indicator for the presence of two chlorine atoms.
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for similar pyrazole derivatives involve the cleavage of the pyrazole ring and the loss of substituents researchgate.net. For this compound, characteristic fragments could arise from the loss of chlorine atoms, phenyl groups, or cleavage of the pyrazole ring itself.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) would be isolated and subjected to collision-induced dissociation to generate a characteristic fragmentation pattern.
Based on the fragmentation of other pyrazole derivatives, the following pathways can be anticipated:
Cleavage of the Pyrazole Ring: A primary fragmentation pathway for pyrazoles involves the cleavage of the heterocyclic ring. This can lead to the formation of various fragment ions, including those corresponding to the loss of nitrogen (N₂) or other small neutral molecules.
Loss of Substituents: The chlorine atoms and phenyl groups attached to the pyrazole core are likely to be lost as radicals or neutral molecules. For instance, the loss of a chlorine radical would result in an ion with a mass-to-charge ratio (m/z) of [M+H-Cl]⁺.
Fragmentation of Phenyl Rings: At higher collision energies, fragmentation of the phenyl rings can occur, leading to the formation of smaller aromatic cations.
A hypothetical fragmentation pattern for this compound is presented in the table below. The exact m/z values would depend on the isotopic distribution of chlorine.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| [M+H]⁺ | [M+H-Cl]⁺ | Cl• | Dichloro-depleted pyrazolium |
| [M+H]⁺ | [M+H-C₆H₅]⁺ | C₆H₅• | Phenyl-depleted pyrazolium |
| [M+H]⁺ | [C₇H₅N₂Cl₂]⁺ | C₈H₅ | Dichlorinated phenylpyrazole fragment |
| [M+H-Cl]⁺ | [M+H-Cl-N₂]⁺ | N₂ | Dinitrogen-depleted fragment |
Note: This table is predictive and not based on experimental data for the title compound.
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related compounds allows for predictions of its solid-state conformation and intermolecular interactions.
The molecular conformation of this compound is expected to be non-planar. The phenyl rings at the 1 and 3 positions of the pyrazole core will likely be twisted out of the plane of the pyrazole ring to minimize steric hindrance. The extent of this twisting is described by the dihedral angles between the planes of the rings.
For comparison, the dihedral angles in 4-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole show significant deviation from planarity. nih.govnih.govresearchgate.net The dihedral angles between the pyrazole rings and their attached phenyl rings in this related molecule are 40.08 (6)°, 9.28 (6)°, 15.78 (8)°, and 17.25 (7)°. nih.govnih.govresearchgate.net It is expected that the dihedral angles in this compound would also be in this range, influenced by the electronic and steric effects of the chlorine substituents.
Table 2: Dihedral Angles in a Structurally Related Diphenylpyrazole Derivative
| Compound | Rings | Dihedral Angle (°) |
| 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole | Pyrazole - Phenyl | 40.08 (6) |
| Pyrazole - Phenyl | 9.28 (6) | |
| Pyrazole - Phenyl | 15.78 (8) | |
| Pyrazole - Phenyl | 17.25 (7) |
Data from reference nih.govnih.govresearchgate.net
In the absence of strong hydrogen bond donors and acceptors, the crystal packing of this compound is likely to be dominated by weaker intermolecular interactions. C-H...π interactions, where a hydrogen atom on a phenyl ring interacts with the electron-rich π system of an adjacent phenyl or pyrazole ring, are commonly observed in the crystal structures of aromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of the conjugated system of the pyrazole ring and the two phenyl rings.
The expected electronic transitions for this compound are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.orglibretexts.org These transitions are typically observed in the UV region for aromatic and heteroaromatic compounds.
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) |
| π → π* | Phenyl rings and pyrazole system | 200 - 400 |
Note: This table is predictive and not based on experimental data for the title compound.
Theoretical and Computational Investigations of 4,5 Dichloro 1,3 Diphenyl 1h Pyrazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties.
Geometry Optimization and Electronic Structure Analysis
A foundational step in any computational study is geometry optimization. Using DFT methods, researchers could determine the most stable three-dimensional arrangement of atoms in 4,5-dichloro-1,3-diphenyl-1H-pyrazole, calculating key bond lengths, bond angles, and dihedral angles. This optimized geometry would provide the basis for all subsequent property calculations and offer insights into the steric and electronic effects of the chloro and phenyl substituents on the pyrazole (B372694) ring. Analysis of the electronic structure would involve mapping the electron density and calculating atomic charges to identify electrophilic and nucleophilic sites.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate and interpret experimental findings.
NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would help in the assignment of signals in experimentally obtained spectra.
IR Spectroscopy: The prediction of the infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. This would allow for the identification of characteristic vibrational modes associated with the C-Cl, C-N, C=C, and C-H bonds within the structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) could be employed to simulate the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic excitations.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. An FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap typically suggests a more reactive species.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations could explore its dynamic behavior over time. For a molecule with two phenyl rings, MD simulations would be invaluable for investigating the conformational landscape, specifically the rotational freedom and preferred orientations of the phenyl groups relative to the central pyrazole ring. This would provide a more realistic understanding of the molecule's flexibility and the range of shapes it can adopt in different environments.
Reaction Mechanism Elucidation Through Computational Pathways
Computational methods are instrumental in mapping out potential reaction mechanisms, providing insights that are often difficult to obtain experimentally.
Transition State Analysis
Should this compound be involved in a chemical reaction, for instance, a nucleophilic substitution at the chloro-substituted carbons, computational chemists could model the entire reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers could predict the feasibility and rate of the proposed reaction mechanism.
While the framework for a thorough computational investigation of this compound is well-established, the specific application of these methods to this compound has not been reported in the available scientific literature. Future research is needed to populate these areas with concrete data, which would be invaluable for chemists working with this and related heterocyclic compounds.
Future Research Directions and Perspectives on 4,5 Dichloro 1,3 Diphenyl 1h Pyrazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of pyrazole (B372694) derivatives often involves methods that are not environmentally benign, utilizing hazardous reagents and solvents. researchgate.net A primary future objective is the development of green and sustainable synthetic routes tailored for 4,5-dichloro-1,3-diphenyl-1H-pyrazole. Research should pivot towards methodologies that are efficient, atom-economical, and operationally simple. nih.gov
Future investigations could focus on:
Green Catalysis: Exploring the use of heterogeneous catalysts, such as nanocatalysts or polymer-supported catalysts, which can be easily recovered and reused. researchgate.netthieme-connect.com This approach would minimize waste and improve the economic viability of the synthesis.
Alternative Solvents and Conditions: Shifting from conventional organic solvents to greener alternatives like water or employing solvent-free reaction conditions is a key goal. thieme-connect.comtandfonline.com Research into reactions assisted by alternative energy sources, such as microwave or ultrasonic irradiation, could lead to significantly reduced reaction times and improved yields. researchgate.net
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions for the synthesis of the dichlorinated diphenylpyrazole core or its derivatives would enhance efficiency by reducing the number of synthetic steps and purification processes. researchgate.netresearchgate.net This aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov
Safer Chlorination/Starting Materials: A significant area of research will be to move away from harsh and toxic chlorinating agents. Developing pathways that introduce the chloro-substituents via safer, more selective methods or utilizing novel starting materials that already contain the required functionalities will be a crucial step forward.
Exploration of Unprecedented Reactivity and Transformations
The two chlorine atoms at the C4 and C5 positions of the pyrazole ring are pivotal for future synthetic explorations. While they contribute to the molecule's electronic nature, their primary potential lies in their ability to act as leaving groups, opening avenues for post-synthesis functionalization.
Key future research directions include:
Nucleophilic Aromatic Substitution (SNAr): A thorough investigation into the SNAr reactivity of the C-Cl bonds is warranted. The electron-deficient nature of the pyrazole ring, enhanced by the chlorine atoms, should facilitate substitution reactions with a wide range of nucleophiles (O-, N-, S-, and C-based). This could parallel reactivity seen in other electron-deficient heterocyclic systems. nih.gov Controlling the regioselectivity to selectively substitute one chlorine atom over the other would be a sophisticated challenge and a significant achievement.
Transition-Metal Catalyzed Cross-Coupling: The C-Cl bonds are ideal handles for various cross-coupling reactions. Future work should systematically explore Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other coupling reactions to append new aryl, alkyl, or other functional groups. This would enable the creation of a vast library of complex derivatives from a single, common intermediate.
Reductive and Eliminated Transformations: Exploring the selective reduction of one or both C-Cl bonds could provide access to mono-chloro or fully de-chlorinated 1,3-diphenyl-1H-pyrazole, adding to the synthetic diversity. Furthermore, investigating elimination reactions to potentially form pyrazole-based alkynes or other unsaturated systems could lead to novel molecular scaffolds.
Rational Design of New Functional Materials Incorporating the Dichlorinated Diphenylpyrazole Moiety
Pyrazole derivatives have demonstrated significant potential in the field of materials science, particularly in optoelectronics. mdpi.com The unique electronic structure of this compound, characterized by the electron-withdrawing chlorine atoms and the conjugated phenyl systems, makes it an attractive building block for new functional materials.
Future research should be directed towards:
Organic Electronics: The rational design and synthesis of novel materials for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. The dichlorinated diphenylpyrazole moiety can be used as a core to which other functional groups are attached, allowing for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Pyrazole-based compounds have already been investigated as hole-transport materials. rsc.org
Sensors and Probes: Incorporating the dichlorinated diphenylpyrazole unit into larger molecular systems designed to act as chemosensors. The pyrazole nitrogens can act as coordination sites for metal ions, and the electronic properties of the system, which can be monitored by fluorescence or colorimetric changes, would be modulated by the substituents. mdpi.com
Functional Polymers and Frameworks: Polymerizing derivatives of this compound or using it as a ligand in Metal-Organic Frameworks (MOFs) could lead to materials with unique properties. nih.gov These materials could find applications in gas storage, separation, or catalysis.
Advanced Characterization Techniques for Intricate Structural Details
As more complex molecules and materials based on the this compound scaffold are synthesized, their thorough characterization will require moving beyond routine techniques. While standard methods like NMR, IR, and mass spectrometry are essential for initial confirmation nih.govresearchgate.net, a deeper understanding of structure and function will necessitate more advanced approaches.
Future perspectives in characterization include:
Single-Crystal X-ray Diffraction: This will remain the gold standard for unambiguously determining the three-dimensional structure of crystalline derivatives. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding solid-state packing and its influence on material properties.
Solid-State NMR (ssNMR): For materials that are non-crystalline or semi-crystalline, ssNMR will be an invaluable tool to probe the local environment of atoms, molecular conformation, and dynamics in the solid state.
Advanced Spectroscopic Methods: To investigate the photophysical properties of new functional materials, techniques like femtosecond transient absorption spectroscopy will be essential. This allows for the study of excited-state dynamics, charge transfer processes, and other light-induced phenomena on ultrafast timescales, which is critical for applications in OLEDs and solar cells.
Electrochemical Analysis: Cyclic voltammetry and related techniques will be fundamental in determining the redox properties and energy levels (HOMO/LUMO) of new materials designed for electronic applications, providing a direct link between molecular structure and electronic function.
Synergistic Experimental and Computational Approaches in Pyrazole Research
The integration of computational chemistry with experimental synthesis and analysis represents the future of molecular science. nih.govberkeley.edu For this compound, this synergy will be crucial for accelerating discovery and gaining deeper mechanistic understanding. researchgate.net
The future of research in this area will be heavily reliant on:
Predictive Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to predict the reactivity of the pyrazole core, model reaction mechanisms, and calculate the energies of transition states. doi.orgacs.org This can guide the selection of reaction conditions and predict the feasibility of novel transformations before they are attempted in the lab.
Rational Design of Materials: Computational screening of virtual libraries of derivatives to predict their electronic and photophysical properties. nih.govdoi.org This allows researchers to identify the most promising candidates for synthesis, saving significant time and resources. For example, modeling can predict HOMO/LUMO levels, charge transport properties, and absorption/emission spectra, guiding the design of new materials for specific applications. nih.govrsc.org
Interpretation of Spectroscopic Data: Using computational methods to calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm the structures of newly synthesized compounds. doi.org This combination provides a powerful tool for structural elucidation, especially for complex molecules.
By embracing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for innovations in sustainable chemistry, synthetic methodology, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
